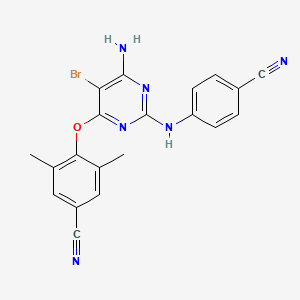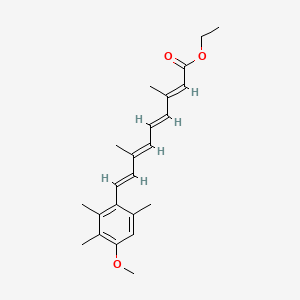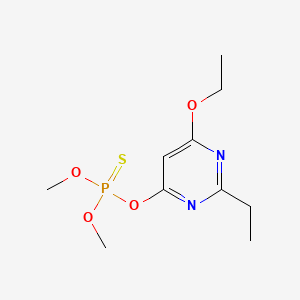![molecular formula C20H17FO4S B1671835 (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid CAS No. 59864-04-9](/img/structure/B1671835.png)
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
説明
“(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid” is also known as Sulindac . It is a synthetic product and is not known to occur as a natural product . It is used as an antimicrobial agent to treat susceptible infections of the external auditory canal .
Synthesis Analysis
Sulindac is manufactured in several countries . Accepted standard procedures for the synthesis of sulindac are described by Shen and Winter (1977) . An efficient, concise, and green sonochemical synthesis of benzylidene derivatives of enolizable carbonyls has been described .Molecular Structure Analysis
The molecular structure of Sulindac includes a 5-fluoro-2-methyl-l- (( 4-(methyl-sulfinyl)phenyl) methylene 1H-indene-3-acetic acid . The relative molecular mass is 356.42 .Chemical Reactions Analysis
Benzylidene derivatives of enolizable carbonyls are prime precursors for many heterocycles and carbocycles . They are prone to undergo mono-nucleophilic addition reactions, nucleophilic addition and consecutive cyclization reactions, nucleophilic addition and sequential nucleophilic displacement reactions, cycloaddition reactions, and Michael addition and consecutive cyclization reactions .Physical And Chemical Properties Analysis
Sulindac appears as yellow, odorless crystals . It has a melting point of 182-185 °C . It is a weak acid with a pKa of 4.7 at 25 °C . It is sparingly soluble in methanol and ethanol; slightly soluble in ethyl acetate; soluble in chloroform; practically insoluble in water at pH below 4.5 .科学的研究の応用
Metabolic Fate and Physiological Disposition
The physiological disposition and metabolic fate of sulindac have been studied across different species including rats, dogs, rhesus monkeys, and humans. These studies reveal that sulindac is well absorbed after oral administration and is primarily excreted in feces in dogs and rats, and in urine in monkeys and humans. Metabolites such as the sulfone and sulfide analogs of sulindac have been identified, with the sulfide analog showing pharmacological activity as an anti-inflammatory agent. Notably, the sulfone and sulfide metabolites, both free and as glucuronide conjugates, were identified as principal metabolites in human urine, although the sulfide metabolite was not found in humans, suggesting a difference in metabolic processing among species (Hucker et al., 1973).
Comparative Metabolism and Disposition
Comparative studies on the disposition of sulindac and its metabolites across different species have shown that the oxidative biotransformation of sulindac to its sulfone is irreversible, while the reduction to sulfide is reversible. This indicates that the bioavailability and anti-inflammatory responses of sulindac may depend on the plasma concentration of the sulfide metabolite, which is considered the biologically active form. These findings highlight the role of metabolic pathways in the efficacy and toxicity of sulindac, with variations observed across different laboratory species (Duggan et al., 1978).
Identification of Biologically Active Form
Further research into the biotransformations of sulindac in animal species has confirmed that the sulfide metabolite is the only quantitatively significant active form. This metabolite is more pharmacologically active than the parent compound in various in vivo models of inflammation, suggesting that sulindac acts as a pro-drug, with its therapeutic effects largely attributed to its sulfide metabolite. This understanding is crucial for the development of anti-inflammatory therapies that aim to minimize gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (Duggan et al., 1977).
将来の方向性
The development of new green synthetic routes for various heterocycles of biological importance has received great attention from chemists around the globe . Many pharmaceutical industries focus on the concept of green chemistry to maintain both human health and the environment . As a consequence, green technology actively attempts to replace established procedures, for example, by employing environmentally sound and economically viable alternatives to limit the consumption of hazardous organic solvents in both academics and industry .
特性
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSNCBCUWPVDA-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



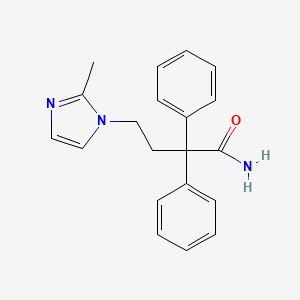
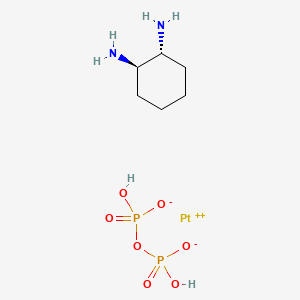
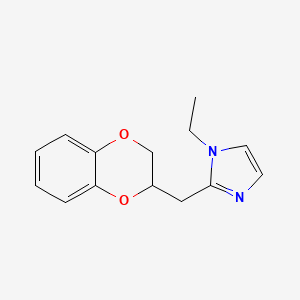
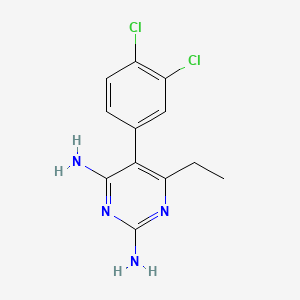
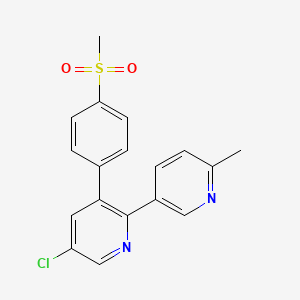
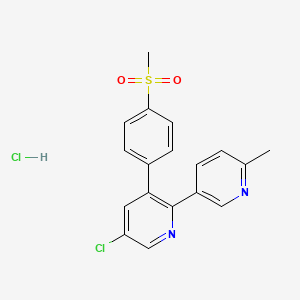
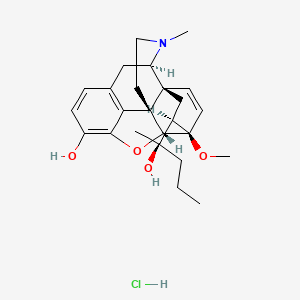
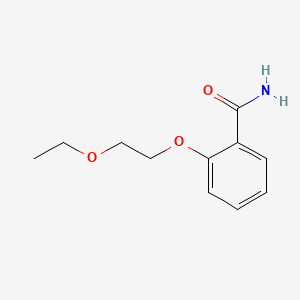
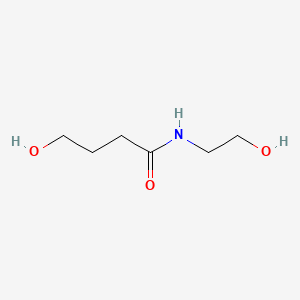
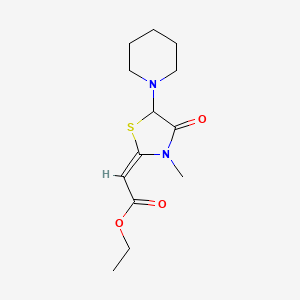
![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)
